(6)-Shogaol

Description

Overview of 6-Shogaol (B1671286) in Phytochemical and Biomedical Research

6-Shogaol is recognized as a significant bioactive compound in dried ginger, possessing potent antioxidant, anti-inflammatory, antiemetic, and other pharmacological effects. researchgate.net Its chemical structure, featuring an α,β-unsaturated carbonyl group, is believed to contribute to its enhanced potency compared to 6-gingerol (B72531), the main pungent compound in fresh ginger. researchgate.net Contemporary research highlights the diverse biological activities of 6-shogaol, including potential benefits for metabolic, inflammatory, and neurodegenerative diseases. researchgate.net Studies explore its neuroprotective activity, antiviral effects (including against SARS-CoV2), anticancer potential, and its role in alleviating chemotherapy-induced nausea and vomiting, osteoarthritis, rheumatoid arthritis, and obesity. researchgate.net

Historical Context and Discovery of 6-Shogaol

The study of Zingiber officinale ingredients dates back to the late 19th century. nih.gov The pungent compound 6-shogaol was identified and first described by Nomura in 1918. nih.gov Shogaols, including 6-shogaol, are produced when fresh ginger is dried or cooked, typically formed by the dehydration of gingerols, such as 6-gingerol. nih.govwikipedia.org This conversion can also occur during the long-term storage of ginger. informaticsjournals.co.in The ratio of shogaols to gingerols is sometimes used as an indicator of product quality. wikipedia.org

Current Status and Significance of 6-Shogaol in Contemporary Research

Currently, 6-shogaol is considered a key bioactive component of dried ginger and is widely investigated for its potential therapeutic applications. researchgate.netauctoresonline.org Research efforts are focused on elucidating its mechanisms of action in various disease models. researchgate.netnih.gov The significance of 6-shogaol in contemporary research is underscored by numerous in vitro and in vivo studies demonstrating its beneficial anti-cancer, anti-oxidant, and anti-inflammatory activities. nih.gov While preclinical data are promising, further research is needed to fully clarify the underlying molecular mechanisms and validate these findings through clinical trials. researchgate.net The compound's potential as a therapeutic agent for various inflammatory diseases is actively being explored. researchgate.net

Detailed Research Findings

Research into 6-shogaol has revealed a range of biological activities and potential mechanisms of action.

In the context of inflammation, 6-shogaol has demonstrated potent anti-inflammatory effects in various experimental models. researchgate.net Studies have shown that 6-shogaol can significantly reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.commdpi.com It has also been shown to inhibit the activation of key inflammatory pathways, including NFκB and COX-2. mdpi.comfrontiersin.org In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that 6-shogaol can reduce the adhesion and transmigration of leukocytes, a crucial step in the inflammatory process. researchgate.net

| Inflammatory Marker | Effect of 6-Shogaol Treatment | Reference |

| TNF-α | Significantly reduced | mdpi.commdpi.com |

| IL-6 | Significantly reduced | mdpi.commdpi.com |

| IL-1β | Significantly reduced | mdpi.commdpi.com |

| COX-2 | Down-regulated | mdpi.com |

| NFκB | Impaired pathway, down-regulated activation | mdpi.comfrontiersin.org |

6-Shogaol also exhibits significant antioxidant activity. researchgate.netinformaticsjournals.co.in It has been shown to reduce cellular oxidative stress and increase the levels of glutathione (B108866) (GSH), an important endogenous antioxidant. mdpi.com The Nrf2/HO-1 signaling pathway, which plays a critical role in protecting against oxidative stress, appears to be modulated by 6-shogaol. mdpi.comfrontiersin.org

The anticancer properties of 6-shogaol have been a major focus of research. researchgate.netinformaticsjournals.co.innih.gov Studies have investigated its effects on various cancer cell lines, including breast, cervical, colon, liver, kidney, oral, and prostate cancer. researchgate.net The proposed mechanisms of action include the induction of cell death through apoptosis, autophagy, and paraptosis. nih.gov 6-Shogaol has been shown to increase the production of reactive oxygen species (ROS) in some cancer cells and inhibit key signaling pathways like AKT/mTOR and STAT3. researchgate.netnih.govresearchgate.net In head and neck squamous cell carcinoma (HNSCC) cells, 6-shogaol induced G2/M phase cell cycle arrest and apoptosis, regulated by ERK1/2 and p38 signaling. medsci.org

| Cancer Cell Line Tested | Observed Effects of 6-Shogaol | Reference |

| Breast cancer | Induction of paraptosis, suppression of growth by inducing apoptosis and suppressing autophagy via targeting notch signalling pathway | informaticsjournals.co.innih.gov |

| Cervical cancer | Anti-tumor properties | researchgate.net |

| Colon cancer | Enhanced anticancer effect of chemotherapeutics, inhibition of cell growth, induction of apoptosis and autophagy | researchgate.netinformaticsjournals.co.inauctoresonline.org |

| Liver cancer | Induction of apoptosis via inactivation of Wnt, anti-tumor activity in vivo, protection against oxidative stress | nih.govmdpi.comthegoodscentscompany.com |

| Oral squamous carcinoma | Anti-tumor properties, suppression of cell growth & proliferation, regulation of p53, Bax, Bcl-2, cleaved caspase-3 | researchgate.netauctoresonline.org |

| HNSCC | G2/M phase arrest, apoptosis, regulated by ERK1/2 and p38 signaling | medsci.org |

| HeLa cells | Induction of oxidative-stress-mediated apoptosis via TrxR inhibition | mdpi.com |

Furthermore, 6-shogaol has shown potential in other areas. It has demonstrated neuroprotective effects in models of Parkinson's disease, improving motor dysfunction and protecting dopaminergic neurons. researchgate.netbiomolther.org In silico studies suggest its potential as an inhibitor of c-Jun N-terminal kinase (JNK), a target for Type 2 Diabetes Mellitus therapy. uin-alauddin.ac.id Another in silico study indicated a potential role for 6-shogaol as an angiotensin-converting enzyme (ACE) inhibitor, relevant for hypertension. researchgate.net Research has also explored its antibacterial activity, particularly against efflux-multidrug resistant bacteria. ucl.ac.uk

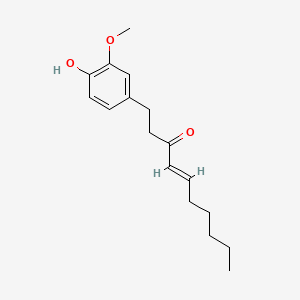

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Formation of 6 Shogaol

Natural Abundance in Zingiber officinale (Ginger)

6-Shogaol (B1671286) is a significant pungent compound found in the rhizomes of ginger (Zingiber officinale), but its concentration is highly dependent on the state of the ginger. nih.gov While its precursor, 6-gingerol (B72531), is the most abundant pungent component in fresh ginger, 6-shogaol is found in only small or trace quantities. nih.govplos.org The concentration of 6-shogaol increases dramatically in dried and thermally treated ginger. nih.govnih.gov

For instance, one study on Bentong ginger found that 6-shogaol was detectable only in dried samples, not in fresh ones. myfoodresearch.com In this study, the highest concentration of 6-shogaol in dried ginger was recorded at 1.85 mg/g, whereas the primary compound in fresh ginger was 6-gingerol, with a peak concentration of 2.09 mg/g. myfoodresearch.com This demonstrates that the processing of ginger is a key factor in determining its 6-shogaol content.

Table 1: Comparison of 6-Gingerol and 6-Shogaol Content in Fresh vs. Dried Bentong Ginger

| Compound | Fresh Ginger (mg/g) | Dried Ginger (mg/g) |

|---|---|---|

| 6-Gingerol | 2.09 | 0.66 |

| 6-Shogaol | Not Detectable | 1.85 |

Data sourced from a study on Zingiber officinale var. Bentong. myfoodresearch.com

Bioconversion from 6-Gingerol

6-Shogaol is not biosynthesized directly in the ginger plant in significant amounts but is rather a conversion product of 6-gingerol. researchgate.net Structurally, gingerols possess a β-hydroxy ketone moiety, which makes them chemically unstable under certain conditions. researchgate.netresearchgate.netsci-hub.box This instability leads to a dehydration reaction where 6-gingerol loses a water molecule to form the more stable α,β-unsaturated ketone structure characteristic of 6-shogaol. researchgate.netresearchgate.net

The transformation of 6-gingerol into 6-shogaol is facilitated by several factors, most notably heat, acidic environments, and long-term storage. plos.orgmyfoodresearch.comresearchgate.net

Heat: Thermal processing is the most significant factor in the formation of 6-shogaol. nih.gov Different drying methods and temperatures drastically alter the chemical profile of ginger. nih.gov For example, hot air drying (HAD) at elevated temperatures (e.g., 150°C) significantly decreases the content of 6-gingerol while inducing a substantial increase in 6-shogaol. nih.govmdpi.com Studies have shown that drying temperatures above 80°C effectively promote this conversion. tandfonline.comresearchgate.net One study found that increasing both the drying and extraction temperature to 80°C resulted in a 5- to 7-fold increase in 6-shogaol content compared to processing at room temperature. nih.gov Moist heat treatments, such as steaming, have been shown to be even more efficient than dry heat in converting 6-gingerol to 6-shogaol. nih.gov

Table 2: Effect of Drying Method and Temperature on 6-Shogaol Formation

| Drying Method | Temperature | 6-Shogaol Content (mg/g DW) |

|---|---|---|

| Open Sun Drying (OSD) | Ambient | 1.54 |

| Hot Air Drying (HAD) | 120°C | 3.02 |

| Hot Air Drying (HAD) | 150°C | 3.93 |

| Hot Air Drying (HAD) | 180°C | 2.58 |

DW: Dry Weight. Data from a comparative study on drying methods. nih.gov

Acidic Conditions: The dehydration of 6-gingerol is also catalyzed by acidic conditions. nih.govresearchgate.netresearchgate.net Research has demonstrated that the degradation of 6-gingerol to 6-shogaol is highly dependent on pH, with a faster conversion rate observed at a low pH. nih.gov In one study, adjusting the pH of a ginger extract to the most acidic condition (pH 1) maximized the yield of 6-shogaol. nih.gov The presence of H+ ions in an acidic solution facilitates the removal of the hydroxyl group from the 6-gingerol molecule. researchgate.net

Prolonged Storage: Over time, even without aggressive heating, 6-gingerol in processed ginger products can gradually degrade into 6-shogaol. plos.orgresearchgate.net This conversion occurs during long-term storage, contributing to the different chemical profiles of fresh versus aged or stored ginger products. researchgate.net

Comparative Biological Activity and Potency with 6-Gingerol

Numerous studies have concluded that 6-shogaol exhibits higher biological activity and potency compared to its precursor, 6-gingerol. nih.govresearchgate.netfrontiersin.org This enhanced efficacy is widely attributed to a key difference in their chemical structures: the α,β-unsaturated carbonyl moiety (also known as a Michael acceptor) present in 6-shogaol, which is absent in 6-gingerol. researchgate.netfrontiersin.orgresearchgate.net

Anti-inflammatory and Antioxidant Effects: Comparative studies consistently show that 6-shogaol has more potent anti-inflammatory and antioxidant properties than 6-gingerol. tandfonline.comresearchgate.netfrontiersin.org In assays measuring free radical scavenging ability, such as DPPH and FRAP, 6-shogaol demonstrates greater antioxidant capacity. nih.govresearchgate.net Research has shown 6-shogaol to be more effective at inhibiting inflammation-related cell functions. frontiersin.org For example, one study found that 6-shogaol significantly downregulated the activity of the transcription factor NFκB in human endothelial cells, while 6-gingerol had no effect. frontiersin.org Similarly, 6-shogaol showed stronger effects in reducing the production of pro-inflammatory cytokines like IL-1β and IL-6 compared to 6-gingerol. nih.gov

Anticancer Activity: 6-Shogaol has also been reported to possess greater anticancer activity than 6-gingerol against various cancer cell lines, including human lung cancer cells. nih.govfrontiersin.org

The superior biological potency of 6-shogaol makes the processing conditions of ginger a critical factor in determining its ultimate therapeutic potential. researchgate.net The conversion of the abundant but less active 6-gingerol into the more potent 6-shogaol is a key transformation that enhances the bioactivity of ginger products. nih.gov

Table 3: Comparative Biological Activity of 6-Shogaol vs. 6-Gingerol

| Biological Activity | 6-Shogaol | 6-Gingerol | Key Structural Feature |

|---|---|---|---|

| Antioxidant | More Potent nih.govresearchgate.net | Less Potent | α,β-unsaturated ketone researchgate.net |

| Anti-inflammatory | More Potent tandfonline.comresearchgate.netfrontiersin.org | Less Potent | α,β-unsaturated ketone frontiersin.org |

| Anticancer | More Potent nih.govfrontiersin.org | Less Potent | α,β-unsaturated ketone frontiersin.org |

Structural Characteristics and Structure Activity Relationships Sar

Key Pharmacophoric Features of 6-Shogaol (B1671286)

The biological activity of 6-shogaol is primarily attributed to two key pharmacophoric features: the vanillyl moiety and the α,β-unsaturated carbonyl moiety mdpi.com. These structural components facilitate interactions with various biological molecules, contributing to its diverse effects mdpi.com.

The α,β-unsaturated carbonyl group is a critical functional group in 6-shogaol, acting as a Michael acceptor nih.govnih.govresearchgate.netmdpi.comgoogle.comresearchgate.netresearchgate.net. This structural feature is highly reactive with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins nih.govgoogle.comscience.govscience.govnih.gov. The Michael addition reaction with cysteine residues in target proteins, such as Keap1 and tubulin, is a key mechanism through which 6-shogaol exerts its biological effects, including Nrf2 activation and inhibition of tubulin polymerization nih.govmdpi.comgoogle.comscience.govscience.govresearchgate.net. The presence of this conjugated α,β-unsaturated ketone skeleton in 6-shogaol is considered to contribute significantly to its higher potency compared to 6-gingerol (B72531), which lacks this feature nih.govauctoresonline.orgresearchgate.net.

Influence of Structural Modifications on Biological Efficacy

Structural modifications to the 6-shogaol molecule can significantly impact its biological efficacy researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. SAR studies have explored the contribution of different parts of the molecule to its activity google.comnih.govsemanticscholar.org.

The α,β-unsaturated carbonyl group is a major determinant of 6-shogaol's biological activity, particularly its electrophilic reactivity nih.govnih.govauctoresonline.orgresearchgate.netnih.govresearchgate.netnih.govthegoodscentscompany.com. This group is essential for the Michael addition reactions with nucleophilic centers in biological molecules, which are implicated in various mechanisms of action, including Nrf2 activation and interaction with tubulin nih.govmdpi.comgoogle.comscience.govscience.govresearchgate.net. The presence of this conjugated system explains why 6-shogaol often exhibits stronger biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, compared to 6-gingerol, which has a saturated chain in this position nih.govauctoresonline.orgresearchgate.net. Studies comparing 6-shogaol and 6-paradol (where the double bond is saturated) show reduced activity for 6-paradol, highlighting the importance of the α,β-unsaturation nih.gov.

The length of the alkyl chain in shogaols and related ginger compounds also influences their biological activity nih.govresearchgate.net. While 6-shogaol has a six-carbon alkyl chain, other homologous shogaols exist with different chain lengths (e.g., 8-shogaol, 10-shogaol) researchgate.netfoodb.ca. Research suggests that the alkyl chain length can affect the potency of these compounds in various biological assays nih.govresearchgate.netrsc.org. For instance, some studies indicate that increasing the alkyl chain length in gingerol analogues up to a certain point (e.g., 12 carbons) can increase activity rsc.org. However, specifically for shogaols, some findings suggest that an increase in alkyl side chain length might weaken the anti-inflammatory potential, contrasting with the trend observed for gingerols unideb.hu. The chain length of the α,β-unsaturated carbonyl compounds can also influence their reaction with sulfhydryl groups in proteins like tubulin nih.govscience.govscience.gov.

While 6-shogaol contains a vanillyl group (a guaiacol (B22219) derivative), the impact of a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups) on the activity of shogaol derivatives has also been investigated google.comnih.govscience.gov. Studies on 6-shogaol derivatives have suggested that the coexistence of a catechol moiety and a conjugated unsaturated ketone in one molecule can improve certain activities, such as Nrf2 activation google.comscience.gov. A demethylated 6-shogaol derivative with a catechol-like structure showed increased potency in some studies compared to 6-shogaol itself, suggesting a role for vicinal hydroxyl groups in enhancing activity rsc.orgrsc.org. This highlights that modifications to the aromatic ring can also play a role in the SAR of shogaol-related compounds google.comrsc.orgscience.govrsc.org.

Here are some data tables based on the information found in the search results:

Table 1: Comparison of Biological Activity (IC50) of Ginger Compounds on VSMC Proliferation

| Compound | IC50 (µM) - Metabolic Activity nih.gov | IC50 (µM) - Total Biomass nih.gov | IC50 (µM) - DNA Synthesis nih.gov |

| 6-Shogaol | 2.72 nih.gov | 1.13 nih.gov | 3.0 nih.gov |

| 6-Gingerol | 13.2 nih.gov | - | - |

| 6-Paradol | 5.3 nih.gov | - | - |

| Zingerone (B1684294) | >100 nih.gov | - | - |

Table 2: Growth Inhibitory Effects (IC50) of 6-Shogaol and 6-Gingerol on Cancer Cell Lines

| Compound | HCT-116 Human Colon Cancer Cells IC50 (µM) glpbio.com |

| 6-Shogaol | 8 glpbio.com |

| 6-Gingerol | 150 glpbio.com |

Table 3: Cytotoxicity (IC50) of 6-Shogaol on Various Cancer Cell Lines

| Cell Line | IC50 (µM) glpbio.com |

| KB | 7.4 ± 2.2 glpbio.com |

| HL60 | 7.9 ± 2.0 glpbio.com |

Synthesis and Evaluation of 6-Shogaol Analogues and Derivatives

Research into 6-shogaol (6S) has led to the synthesis and evaluation of various analogues and derivatives to explore their biological activities and understand the underlying structure-activity relationships (SAR). These studies aim to identify compounds with enhanced potency, improved stability, or altered biological profiles compared to the parent compound.

Several synthetic strategies have been employed to generate 6S analogues. One approach involves using zingerone as a starting material and synthesizing 6S through multi-step reactions, which can then be further modified to produce various analogues semanticscholar.org. Another strategy involves Knoevenagel condensation reactions semanticscholar.org. Modifications have been made to different parts of the 6S structure, including the alkyl side chain and the phenolic ring semanticscholar.orggoogle.commdpi.com.

SAR investigations have revealed key structural features important for the activity of 6S derivatives. The presence of an α,β-unsaturated carbonyl entity in the alkyl tail is a significant factor for certain activities, such as Nrf2 activation google.com. A conjugated unsaturated ketone in the structure can enhance activity google.com. The catechol moiety also plays a role in Nrf2-induced activities, and the coexistence of a catechol moiety and a conjugated unsaturated ketone in one molecule can improve activity google.comnih.gov.

Studies on the anti-tumor activity of 6S analogues have shown that the absence of the unsaturated ketone and the phenolic hydroxyl group reduces activity semanticscholar.org. While the site of the phenolic hydroxyl group did not show a significant influence on anti-tumor activity in one study, the steric hindrance of substituents was found to be inversely related to activity, with cyclobutyl substituted derivatives showing higher activity semanticscholar.org.

Modifications to the alkyl chain length have also been explored. For instance, studies comparing gingerol and shogaol derivatives suggest that increasing the alkyl chain length up to 12 carbons can lead to increased activity in some contexts rsc.org.

The synthesis of shogaol thiophene (B33073) compounds (STCs) involved replacing the pentyl group in the side chain with thiophene derivatives mdpi.comnih.gov. These STCs were evaluated for their Nrf2 activation and anti-inflammatory activities nih.govnih.gov. The nature of substituents on the thiophene ring significantly influenced the bioactivity of these analogues nih.govnih.gov. Phenylthiophene STC (STC5) demonstrated higher potency in activating Nrf2 compared to 6-shogaol, with activity in the sub-micromolar range nih.govnih.gov. STCs also showed improved metabolic stability and decreased reactivity with thiols compared to 6-shogaol, potentially suggesting fewer side effects mdpi.comnih.gov.

Evaluation of 6S derivatives for histone deacetylase (HDAC) inhibitory activity has also been conducted. A series of immino and pyrazole (B372694) derivatives of 6S were synthesized and tested mdpi.comresearchgate.net. While many derivatives showed moderate to good HDAC inhibition, some pyrazole derivatives and Michael adducts exhibited notable activity, albeit slightly lower than the lead compound in one study mdpi.comresearchgate.net. For example, pyrazole derivative 5j with a p-nitro substituent displayed significant HDAC inhibitory activity mdpi.com.

Studies comparing 6-shogaol to 6-gingerol and their derivatives often highlight the superior potency of 6-shogaol in various activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which is often attributed to the presence of the α,β-unsaturated carbonyl group in 6-shogaol mdpi.comfrontiersin.orgauctoresonline.orgresearchgate.net.

Research findings on the evaluation of 6-shogaol analogues and derivatives are summarized in the table below, illustrating the relationship between structural modifications and observed biological activities.

| Compound Type / Modification | Biological Activity Evaluated | Key Findings / SAR | Source |

| Conjugated 6S derivatives (e.g., with 1-aryl-1,4-dien-3-one or 1-aryl-1-en-3-one) | Nrf2 activation | α,β-unsaturated carbonyl in alkyl tail, conjugated unsaturated ketone, and catechol moiety enhance activity. google.com | google.com |

| 6S analogues with aromatic, branched, and circular side chains | Anti-tumor activity | Missing unsaturated ketone and phenolic hydroxyl reduce activity; steric hindrance of substituent inversely related to activity; cyclobutyl derivatives showed higher activity. semanticscholar.org | semanticscholar.org |

| Shogaol thiophene compounds (STCs) (pentyl group replaced with thiophene derivatives) | Nrf2 activation, Anti-inflammatory activity, Metabolic stability | STCs are more potent Nrf2 activators and anti-inflammatory agents than 6S; substituents on thiophene influence bioactivity; STC5 (phenylthiophene) is highly potent; STCs are more metabolically stable. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |

| Immino and pyrazole derivatives of 6S | HDAC inhibition | Moderate to good inhibition observed; pyrazole 5j (p-nitro substituent) showed notable activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 6-Gingerol and shogaol derivatives (comparison) | Anti-inflammatory, antioxidant, anti-cancer, anti-biofilm | 6-Shogaol often more potent than 6-gingerol, attributed to the α,β-unsaturated carbonyl group. mdpi.comfrontiersin.orgauctoresonline.orgresearchgate.net | mdpi.comfrontiersin.orgauctoresonline.orgresearchgate.net |

| 6-Gingerol and shogaol analogues (e.g., oleyl analogues) | TRPV1 activation | Analogues showed higher activity than 6-gingerol but lower than capsaicin; oleylgingerol was most active, oleylshogaol least active among tested. rsc.org | rsc.org |

| 6-Gingerol derivatives (including 6-shogaol) | Cytotoxicity against MCF-7 breast cancer cells | 4-allyloxy derivative showed higher activity than 6-gingerol; demethylated 6-shogaol derivative was a potent semi-synthetic compound. rsc.org | rsc.org |

| 6-Gingerol and shogaol derivatives | COX-2 inhibitory activity | Compound 56 (a gingerol derivative) was most active; 6-shogaol also showed activity. rsc.orgmdpi.com | rsc.orgmdpi.com |

Metabolism and Pharmacokinetics of 6 Shogaol

In Vitro Metabolic Pathways

In vitro studies have revealed several metabolic pathways that 6-shogaol (B1671286) undergoes, primarily involving redox reactions and conjugation with thiol-containing compounds.

Redox Pathways (Ketone and Double-Bond Reduction)

The α,β-unsaturated ketone structure of 6-shogaol is susceptible to reduction. This can occur at both the ketone group and the carbon-carbon double bond. Studies have shown that 6-shogaol can be reduced to generate various metabolites, including M6, M7, M8, M9, and M11, through these redox pathways. plos.orgplos.org For instance, the carbonyl group and the double bond of 6-shogaol can be reduced to generate metabolites like M1 and M2 (6-paradol) in microbial biotransformation by Aspergillus niger. comsats.edu.pk

Thiol Conjugation (Mercapturic Acid Pathway, Cysteine Conjugation)

Thiol conjugation, particularly through the mercapturic acid pathway, represents a major metabolic route for 6-shogaol in various systems, including humans, mice, and cells. acs.orgnih.gov This pathway involves the initial conjugation of 6-shogaol with glutathione (B108866) (GSH), catalyzed by glutathione-S-transferases. acs.orggoogle.com The resulting GSH conjugate then undergoes further enzymatic modifications. These modifications lead to the formation of a cysteinylglycine (B43971) conjugate, followed by a cysteine conjugate, and finally an N-acetylcysteine conjugate. acs.orggoogle.com Metabolites M1 through M5, M10, M12, and M13 have been identified as thiol conjugates of 6-shogaol and its reduced metabolite M6. plos.orgnih.gov Specifically, reaction of 6-shogaol with L-cysteine, N-acetyl-L-cysteine, or L-glutathione generates the thiol-conjugates M2, M5, and M13, respectively. plos.orgplos.org Subsequent reduction of the thiol-conjugates M2 or M5 can lead to hydroxylated conjugates M1 or M4. plos.orgplos.org

Oxidative Metabolism

While thiol conjugation and reduction are prominent, oxidative metabolism of 6-shogaol has also been observed. For example, microbial biotransformation of 6-shogaol by Aspergillus niger can involve hydroxylation in addition to reduction, leading to the formation of metabolites like M3 and M4. comsats.edu.pk

In Vivo Metabolic Transformations in Animal Models

In vivo studies, primarily in mice and rats, have demonstrated that 6-shogaol undergoes extensive metabolism. In mice, the mercapturic acid pathway is a major metabolic route, with thiol conjugates being detected in glucuronidated and sulfated forms in urine. mdpi.comnih.gov Approximately 90% of an administered dose of 6-shogaol was absorbed from the digestive tract in rats, with most fecal excretion occurring via biliary excretion, suggesting significant metabolism within the body before excretion as metabolites. mdpi.com Studies in mice have shown similar metabolic profiles for 6-shogaol and its cysteine-conjugated metabolite M2 in urine and fecal samples. nih.gov Glucuronides of shogaols have also been found in plasma in mice. mdpi.com

Identification and Structural Elucidation of Major Metabolites (e.g., M1-M15)

Numerous metabolites of 6-shogaol have been detected and identified in both in vitro and in vivo settings. In one study involving mice and cancer cells, thirteen metabolites (M1-M13) were detected and identified. nih.gov Seven of these (M6-M12) were purified from fecal samples of 6-shogaol-treated mice and their structures elucidated using NMR data. nih.gov The structures of the remaining metabolites (M1-M5 and M13) were identified by MS analysis and comparison to authentic standards. plos.orgplos.orgnih.gov These included thiol conjugates such as 5-cysteinyl-M6 (M1), 5-cysteinyl- wikipedia.org-shogaol (M2), 5-cysteinylglycinyl-M6 (M3), 5-N-acetylcysteinyl-M6 (M4), 5-N-acetylcysteinyl- wikipedia.org-shogaol (M5), and 5-glutathiol- wikipedia.org-shogaol (M13). nih.gov Reduced metabolites like 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9) and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11) were identified as major metabolites in various cancer cell lines. nih.gov Further investigation into phase II metabolites of thiol-conjugated 6-shogaol in mouse urine identified sixteen such metabolites, including glucuronidated and sulfated forms of the thiol conjugates. nih.gov Examples include 5-cysteinyl- wikipedia.org-shogaol glucuronide, 5-N-acetylcysteinyl- wikipedia.org-shogaol glucuronide, and various glucuronidated and sulfated forms of 5-cysteinyl-M6 and 5-methylthio-M6. nih.gov

Here is a table summarizing some identified metabolites:

| Metabolite | Description / Type | Identification Source (Example) |

| M1 | 5-cysteinyl-M6 | Mouse feces, MS analysis nih.gov |

| M2 | 5-cysteinyl- wikipedia.org-shogaol | Mouse feces, MS analysis nih.gov |

| M3 | 5-cysteinylglycinyl-M6 | Mouse feces, MS analysis nih.gov |

| M4 | 5-N-acetylcysteinyl-M6 | Mouse feces, MS analysis nih.gov |

| M5 | 5-N-acetylcysteinyl- wikipedia.org-shogaol | Mouse feces, MS analysis nih.gov |

| M6 | 1-(4′-hydroxy-3′-methoxyphenyl)-4-decen-3-ol | Mouse feces, NMR analysis nih.gov |

| M7 | 5-methoxy-1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one | Mouse feces, NMR analysis nih.gov |

| M8 | 3′,4′-dihydroxyphenyl-decan-3-one | Mouse feces, NMR analysis nih.gov |

| M9 | 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol | Mouse feces, NMR analysis nih.gov |

| M10 | 5-methylthio-1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one | Mouse feces, NMR analysis nih.gov |

| M11 | 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one | Mouse feces, NMR analysis nih.gov |

| M12 | 5-methylthio-1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol | Mouse feces, NMR analysis nih.gov |

| M13 | 5-glutathiol- wikipedia.org-shogaol | Mouse feces, MS analysis nih.gov |

Bioactivity Assessment of 6-Shogaol Metabolites

Here is a table summarizing the bioactivity of some metabolites:

| Metabolite | Bioactivity Observed | Cell Lines / Model (Example) | Reference |

| M2 | Inhibits cancer cell growth, induces apoptosis | HCT-116, H-1299 cancer cells | plos.orgacs.orgnih.gov |

| M9 | Inhibits cancer cell growth, induces apoptosis | Human cancer cells | nih.gov |

| M11 | Inhibits cancer cell growth, induces apoptosis | Human cancer cells | nih.gov |

| M13 | Inhibits cancer cell growth, induces apoptosis | HCT-116, H-1299 cancer cells | plos.org |

| M5 | Exhibits bioactivity (less potent than M2) | HCT-116, H-1299 cancer cells | plos.org |

| M2 | Activates Nrf2 | Colon epithelial cells (in vitro and in vivo) | acs.org |

| M2 | Acts as a carrier of 6-shogaol | Cancer cells, mice | nih.gov |

| M6 | Bioactivity not explicitly detailed in search results | - | - |

| M7 | Bioactivity not explicitly detailed in search results | - | - |

| M8 | Bioactivity not explicitly detailed in search results | - | - |

| M10 | Bioactivity not explicitly detailed in search results | - | - |

| M12 | Bioactivity not explicitly detailed in search results | - | - |

Pharmacokinetic Profiles (Peak Concentrations, Half-Lives)

Pharmacokinetic studies of 6-shogaol have been conducted in both humans and animal models to determine its absorption, distribution, metabolism, and excretion. Following oral administration, 6-shogaol is absorbed, and its presence, along with its metabolites, has been detected in plasma.

In a study involving healthy human subjects who received a 2.0 g oral dose of ginger extract containing 45.04 mg of 6-shogaol, free 6-shogaol reached peak plasma concentrations (Cmax) of 13.6 ± 6.9 ng/ml approximately 1 hour post-administration. Glucuronidated and sulfated metabolites were also detected, with significantly higher peak concentrations of 0.73 ± 0.54 µg/ml and 0.047 ± 0.035 µg/ml, respectively, at the same time point, indicating rapid and extensive metabolism nih.gov. Another study in healthy subjects treated with red ginger suspension reported a Cmax of 453.40 ng/ml for 6-shogaol, reached at 30 minutes, with an elimination half-life of 149 minutes researchgate.netspandidos-publications.com. In asthma patients receiving a ginger root extract supplement, 6-shogaol and its metabolites reached peak concentrations in less than 2 hours, with half-lives ranging from 0.6 to 2.4 hours acs.orgnih.gov.

Studies in rats have also provided insights into 6-shogaol pharmacokinetics. Following oral administration of 10 mg/kg 6-shogaol, peak plasma concentrations of 6-shogaol and its metabolite 6-paradol were reached at 5 minutes. Both compounds were eliminated from the plasma within 2 hours, with the plasma concentration of 6-paradol being approximately four times higher than that of 6-shogaol at all sampling points, suggesting rapid metabolism to 6-paradol jst.go.jp. Another study in rats administered a ginger extract (equivalent to 17.2 mg/kg 6-shogaol) orally observed a Cmax for 6-shogaol, although the specific value was not highlighted as the highest among the tested ginger compounds, possibly due to extensive metabolism to glucuronide conjugates mdpi.com.

The available data indicate that 6-shogaol is rapidly absorbed and quickly metabolized in both humans and rats. Peak concentrations are generally reached within a short period post-administration, and the compound is eliminated relatively quickly, often with its metabolites showing higher and more sustained plasma levels than the parent compound.

Table 1: Summary of 6-Shogaol Pharmacokinetic Parameters

| Species | Dose/Source | Cmax (Parent Compound) | Tmax (Parent Compound) | Half-Life (Parent Compound) | Key Metabolites Detected (Examples) |

| Human | 2.0 g ginger extract (45.04 mg 6-shogaol) | 13.6 ± 6.9 ng/ml | 1 hour | Not specified | Glucuronides, Sulfates nih.gov |

| Human | Red ginger suspension | 453.40 ng/ml | 30 minutes | 149 minutes | Not specified researchgate.netspandidos-publications.com |

| Human | 1.0 g ginger root extract (asthma patients) | < 2 hours (for parent and metabolites) | < 2 hours | 0.6 to 2.4 hours (for parent and metabolites) | Phase I, Cysteine-conjugated (M1, M2), M9, M11 acs.orgnih.gov |

| Rat | 10 mg/kg oral 6-shogaol | Reached at 5 minutes | 5 minutes | Eliminated within 2 hours | 6-paradol jst.go.jp |

| Rat | 400 mg/kg ginger extract (17.2 mg/kg 6-shogaol) | Detected | Not specified | Not specified | Glucuronide conjugates mdpi.com |

Comparative Metabolic Analysis Across Species

The metabolism of 6-shogaol has been investigated across various species, including mice, rats, dogs, monkeys, and humans, revealing both common metabolic pathways and interspecies differences.

A major metabolic route for 6-shogaol involves reduction of its ketone group and the double bond in the side chain. In vitro studies using liver microsomes from multiple species (mouse, rat, dog, monkey, and human) identified three major reductive metabolites: 1-(4′-hydroxy-3′-methoxyphenyl)-4-decen-3-ol (M6), 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9), and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11). These reductive metabolites were found in all five species examined nih.govnih.gov. M9 and M11 have also been identified as major metabolites in human cancer cell lines nih.gov.

Another significant metabolic pathway is conjugation, particularly with glucuronic acid and sulfate (B86663). In humans, glucuronidated and sulfated metabolites of 6-shogaol are detected in plasma nih.gov. In mice, the mercapturic acid pathway is a major metabolic route, leading to the formation of thiol conjugates. Studies in mouse urine have identified numerous phase II metabolites of thiol-conjugated 6-shogaol, including glucuronidated and sulfated forms nih.gov. Cysteine conjugation is also a major metabolic pathway in humans, with cysteine-conjugated 6-shogaol metabolites (M1 and M2) identified as major metabolites in asthma patients acs.orgnih.gov.

Oxidative metabolism of 6-shogaol has also been observed. In liver microsomes from mouse, rat, dog, monkey, and human, two oxidative metabolites, (1E, 4E)-1-(4′-hydroxy-3′-methoxyphenyl)-deca-1,4-dien-3-one (M14) and (E)-1-(4′-hydroxy-3′-methoxyphenyl)-dec-1-en-3-one (M15), were detected in all species. However, the abundance of these metabolites varied, with M15 being very minor in mouse, rat, and human liver microsomes but abundant in dog and monkey liver microsomes nih.govnih.gov.

The interconversion between 6-gingerol (B72531) and 6-shogaol is another aspect of their metabolism. Studies in rats have shown that 6-gingerol can be converted to 6-shogaol, and this conversion appears to have a significantly larger clearance compared to the reverse conversion (6-shogaol to 6-gingerol) when administered intravenously nih.govfrontiersin.org.

Table 2: Comparative Metabolic Pathways and Metabolites of 6-Shogaol Across Species

| Metabolic Pathway | Description | Metabolites (Examples) | Species Observed In (Examples) |

| Reduction | Reduction of ketone and/or double bond. | M6, M9, M11 | Mouse, Rat, Dog, Monkey, Human nih.govnih.gov |

| Conjugation | Attachment of polar molecules (e.g., glucuronic acid, sulfate, cysteine). | Glucuronides, Sulfates, M1, M2, M13 (5-glutathiol- spandidos-publications.com-shogaol), Cysteine conjugates | Human, Mouse nih.govacs.orgnih.govnih.gov |

| Oxidation | Introduction of oxygen or removal of hydrogen. | M14, M15 | Mouse, Rat, Dog, Monkey, Human nih.govnih.gov |

| Interconversion | Conversion between 6-shogaol and 6-gingerol. | 6-gingerol (from 6-shogaol) | Rat nih.govfrontiersin.org |

| Formation of Paradols | Reduction of the double bond. | 6-paradol | Rat jst.go.jp |

Molecular Mechanisms of Action of 6 Shogaol

Modulation of Cellular Signaling Pathways

6-Shogaol (B1671286) exerts its effects by influencing the activity of several crucial cellular signaling pathways. This modulation can lead to diverse outcomes, including the induction of apoptosis, inhibition of proliferation, and reduction of inflammation nih.govplos.orgnih.gov.

Nuclear Factor-κB (NFκB) Signaling Pathway

The NFκB pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation. Aberrant activation of NFκB is frequently observed in various diseases, including cancer and inflammatory disorders researchgate.netnih.gov. 6-Shogaol has been shown to inhibit the NFκB signaling pathway frontiersin.orgbiomolther.orgresearchgate.netnih.govnih.gov. This inhibition can occur through several mechanisms, including the suppression of NFκB p65 phosphorylation and nuclear translocation oncotarget.comnih.govnih.gov. For instance, in LPS-activated BV2 microglia cells, 6-Shogaol inhibited the phosphorylation and nuclear translocation of NFκB p65 in a concentration-dependent manner oncotarget.comnih.gov. In human umbilical vein endothelial cells (HUVECs), 6-Shogaol significantly reduced LPS-induced NFκB promoter activity and the nuclear translocation of the p65 subunit frontiersin.org. Studies in prostate cancer cells also demonstrated that 6-Shogaol reduced both constitutive and TNF-α-induced NFκB activity researchgate.net. Furthermore, 6-Shogaol's inhibition of NFκB has been linked to reduced expression of downstream targets such as matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion nih.govnih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38)

MAPK pathways, including ERK1/2, JNK, and p38, are involved in regulating diverse cellular processes such as proliferation, differentiation, migration, and apoptosis medsci.org. The effects of 6-Shogaol on MAPK signaling can vary depending on the cell type and context. In some cancer cells, 6-Shogaol has been shown to cause the activation of JNK, p38 MAPK, and ERK nih.govmdpi.com. For example, in MDA-MB231 and DU145 cells, 6-Shogaol treatment led to the activation of these kinases nih.gov. This activation of MAPK pathways, particularly JNK and p38, can contribute to the induction of apoptosis nih.govmedsci.org. In head and neck squamous cell carcinoma (HNSCC) cells, ERK1/2 and p38 signaling played a role in modulating 6-Shogaol-arrested cell cycle and promoting apoptosis medsci.org. Conversely, in other contexts, 6-Shogaol has been observed to attenuate MAPK activation. In LPS-induced inflammation models and UVB-induced HaCaT cells, 6-Shogaol reduced the activation (phosphorylation) of ERK, JNK, and p38 mdpi.comtandfonline.com. In breast cancer cells, 6-Shogaol suppressed PMA-induced phosphorylation of JNK but had no effect on ERK and p38 MAPK phosphorylation nih.gov. These findings suggest a complex and context-dependent modulation of MAPK pathways by 6-Shogaol.

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer nih.govnih.govbiomolther.org. 6-Shogaol has been shown to modulate this pathway, often leading to inhibitory effects. Studies have reported that 6-Shogaol can inhibit AKT kinase activity biomolther.orgoup.com. In non-small cell lung cancer (NSCLC) cells, 6-Shogaol inhibited Akt kinase activity by binding to an allosteric site of Akt oup.com. In oral squamous cell carcinoma (OSCC) cells, 6-Shogaol treatment inhibited the PI3K/AKT/mTOR signaling pathway researchgate.net. This inhibition can result in reduced cell proliferation and viability researchgate.netplos.org. In HT1080 fibrosarcoma cells, while higher concentrations of 6-Shogaol led to a decrease in the expression of PTEN and mTOR, lower concentrations maintained their expression, suggesting a complex dose-dependent effect nih.gov. The inhibition of the PI3K/AKT/mTOR pathway by 6-Shogaol contributes to its anti-proliferative and pro-apoptotic effects nih.govplos.org.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway

The Nrf2/HO-1 pathway is a key defense system against oxidative stress and inflammation, regulating the expression of antioxidant and cytoprotective enzymes mdpi.comnih.govmdpi.comd-nb.inforesearchgate.net. 6-Shogaol is known to activate the Nrf2/HO-1 pathway frontiersin.orgmdpi.comnih.govmdpi.comd-nb.inforesearchgate.net. This activation leads to increased nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression mdpi.comnih.govmdpi.comd-nb.inforesearchgate.net. In human melanocytes, 6-Shogaol protected against oxidative stress by activating the Nrf2-antioxidant response element signaling pathway, leading to increased expression of HO-1 and NAD(P)H: quinine (B1679958) oxidoreductase 1 (Nqo1) nih.govmdpi.comresearchgate.net. In vascular smooth muscle cells (VSMCs), 6-Shogaol induced HO-1 in a Nrf2-dependent manner, and this induction contributed to its antiproliferative effect d-nb.info. The activation of the Nrf2/HO-1 pathway by 6-Shogaol is considered a significant mechanism underlying its antioxidant and cytoprotective properties mdpi.comnih.govmdpi.comresearchgate.net.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

The STAT3 signaling pathway is involved in cell growth, survival, proliferation, and angiogenesis, and its persistent activation is frequently found in various cancers nih.govresearchgate.netoup.com. 6-Shogaol has been shown to inhibit STAT3 activation nih.govresearchgate.netoup.com. In NSCLC cells, 6-Shogaol reduced the constitutive phosphorylation of STAT3 oup.com. Similarly, in MDA-MB231 and DU145 cells, 6-Shogaol strongly inhibited constitutive phosphorylation of STAT3 by inhibiting upstream kinases like JAK2 and c-Src, as well as blocking nuclear translocation of STAT3 nih.gov. In prostate cancer cells, 6-Shogaol reduced both constitutive and IL-6 induced STAT3 activation researchgate.net. This inhibition of STAT3 signaling by 6-Shogaol contributes to its anti-proliferative and pro-apoptotic effects by downregulating STAT3-regulated proteins such as Bcl-2, Bcl-xL, and Survivin nih.govresearchgate.net.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

PPAR-γ is a nuclear receptor that plays a role in adipogenesis, glucose homeostasis, and inflammation, and has been implicated in inhibiting cancer cell proliferation and inducing apoptosis mdpi.comnih.govoncotarget.comnih.govresearchgate.netnih.gov. 6-Shogaol has been found to activate PPAR-γ mdpi.comnih.govoncotarget.comnih.govresearchgate.netnih.gov. In breast cancer MCF-7 cells and colon cancer HT29 cells, 6-Shogaol activated PPAR-γ transcriptional activity nih.gov. This activation of PPAR-γ by 6-Shogaol has been linked to the inhibition of NFκB activity in a PPAR-γ-dependent manner, contributing to the inhibition of proliferation and induction of apoptosis in cancer cells nih.govoncotarget.comnih.govresearchgate.netnih.gov. In LPS-activated BV2 microglia, 6-Shogaol increased the expression of PPAR-γ, and inhibition of PPAR-γ prevented 6-Shogaol's inhibitory effects on inflammatory mediator production oncotarget.comnih.gov. These findings suggest that PPAR-γ activation is a significant mechanism by which 6-Shogaol exerts its anti-inflammatory and anti-cancer effects.

p53 Signaling Pathway

The p53 signaling pathway is a critical regulator of cell cycle progression, apoptosis, and genomic stability. Studies have demonstrated that 6-shogaol can influence this pathway in cancer cells. In human colorectal carcinoma HCT-116 cells, 6-shogaol treatment led to the up-regulation of p53. auctoresonline.orgworldscientific.com This up-regulation was identified as a primary mediator of G2/M cell cycle arrest induced by 6-shogaol in these cells. auctoresonline.orgworldscientific.com Furthermore, research in A549 human lung cancer cells indicated that 6-shogaol and its metabolite, cysteine-conjugated 6S (M2), can activate a p53 pathway. acs.org This activation subsequently contributes to the release of mitochondria-associated apoptotic molecules, ultimately leading to apoptosis. acs.org Another study using p53-/- and p53+/+ HCT-116 cells confirmed the significant role of the p53/p21 pathway in 6-shogaol-induced G2/M cell cycle arrest. worldscientific.com

Induction of Cell Cycle Arrest

Cell cycle arrest is a crucial mechanism by which the proliferation of cancer cells can be inhibited. 6-Shogaol has been shown to induce cell cycle arrest at different phases depending on the cancer cell type.

G0/G1 Phase Arrest

Several studies have reported the induction of G0/G1 phase arrest by 6-shogaol in various cancer cell lines. In non-small-cell lung cancer (NSCLC) NCI-H1650 cells, 6-shogaol at a concentration of 20 µM induced cell cycle arrest at the G1 phase. oup.com Similarly, in A549 NSCLC cells, 6-shogaol markedly induced G0/G1 phase arrest, which was accompanied by an increase in the percentage of apoptotic cells. mdpi.com This G0/G1 arrest in A549 cells was linked to the mitochondrial pathway, involving the regulation of Bcl-2 family proteins. mdpi.com In vascular smooth muscle cells (VSMC), 6-shogaol inhibited DNA synthesis and induced accumulation of cells in the G0/G1 phase. d-nb.info This effect in VSMC was associated with the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2)/HO-1 pathway. d-nb.info

G2/M Phase Arrest

The G2/M phase is another critical checkpoint in the cell cycle, and 6-shogaol has been shown to induce arrest at this stage in numerous cancer cell types. In human malignant hepatoma cells and human hepatocarcinoma cells, the anti-tumor mechanism of 6-shogaol involves the induction of cellular cycle arrest, including G2/M phase arrest. auctoresonline.org HCT-116 colorectal cancer cells treated with 6-shogaol showed growth arrest at the G2/M phase, primarily mediated by the up-regulation of p53 and the down-regulation of Cdc2 and Cdc25A. auctoresonline.orgworldscientific.com Head and neck squamous cell carcinoma (HNSCC) cell lines, SCC4 and SCC25, treated with 6-shogaol exhibited significant G2/M phase arrest. medsci.orgnih.govmedsci.org This arrest in HNSCC cells was found to be regulated by ERK1/2 and p38 signaling. medsci.orgnih.gov Furthermore, 6-shogaol induced G2/M arrest in various other cancer cell lines, including SH-SY5Y (neuroblastoma), HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and other NSCLC cells. nih.gov.my In HT29 colon cancer cells, 6-shogaol induced significant G2/M cell cycle arrest, accompanied by a decrease in G1 phase cells. nih.gov.my

Here is a summary of cell cycle arrest induced by 6-Shogaol in different cell lines:

| Cell Line | Cancer Type | Primary Phase Arrested | Key Mediators/Pathways Involved | Source |

| HCT-116 | Colorectal Carcinoma | G2/M | p53, p21, Cdc2, Cdc25A | auctoresonline.orgworldscientific.com |

| NCI-H1650 | Non-Small-Cell Lung Cancer | G1 | Akt, STAT3, Cyclin D1/3 | oup.com |

| NCI-H520 | Non-Small-Cell Lung Cancer | G2/M | Akt, STAT3 | oup.com |

| A549 | Non-Small-Cell Lung Cancer | G0/G1 | Bcl-2 family, Mitochondria, ERK, Stat3, PI3K, Akt, mTOR | mdpi.com |

| SCC4, SCC25 | Head and Neck Squamous Cell Carcinoma | G2/M | ERK1/2, p38 signaling | medsci.orgnih.govmedsci.org |

| HT29 | Colorectal Adenocarcinoma | G2/M | Autophagy (preceding apoptosis) | nih.gov.mynih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | G2/M | ER stress, PERK/eIF2α, Caspase activation, CHOP | auctoresonline.orgnih.gov.myplos.org |

| SH-SY5Y | Neuroblastoma | G2/M | Not specified in snippet | nih.gov.my |

| HeLa | Cervical Cancer | G2/M | Thioredoxin reductase inhibition, ROS | nih.gov.mymdpi.com |

| VSMC | Vascular Smooth Muscle Cells | G0/G1 | Nrf2/HO-1 pathway | d-nb.info |

| HepG2, Huh-7 | Hepatocellular Carcinoma | G2/M | MAPK, AMPK, Akt, Caspase-3 | nih.gov |

| ACHN | Renal Cancer | G2/M | ROS, HSPs, HSF1 | frontiersin.org |

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. 6-Shogaol has been widely reported to induce apoptosis in various cancer cell lines. d-nb.infonih.gov.mynih.govfrontiersin.orgnih.govwikipedia.orgnih.govnih.govresearchgate.netnih.govuni.lu This induction of apoptosis is considered a key mechanism underlying its anticancer activity. frontiersin.orgnih.gov Studies have shown that 6-shogaol induces apoptosis in hepatocellular carcinoma cells, human malignant hepatoma cells, human hepatocarcinoma cells, human leukemia cells, and NSCLC cells. auctoresonline.orgacs.orgoup.complos.orgnih.govnih.gov In HeLa cells, 6-shogaol induced oxidative-stress-mediated apoptosis by inhibiting thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS). mdpi.com The induction of apoptosis by 6-shogaol often involves the mitochondrial pathway and the regulation of Bcl-2 family proteins, such as increasing the expression of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2. auctoresonline.orgworldscientific.commdpi.com

Caspase-Mediated Apoptosis

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Research indicates that 6-shogaol-induced apoptosis is frequently mediated through the activation of caspases. In human malignant hepatoma cells and human hepatocarcinoma cells, 6-shogaol was reported to induce caspase-mediated cell death, involving proteolytic enzyme activation. auctoresonline.org Studies in hepatocellular carcinoma cells have demonstrated that 6-shogaol induces apoptosis in relation to caspase activation, including the activation of caspase-3 and cleavage of PARP. plos.orgnih.gov In human leukemia cells, 6-shogaol induced apoptosis through a process involving caspase activation-dependent cleavage of eIF2α. nih.gov Activation of caspase-3 is a consistent finding in 6-shogaol-induced apoptosis in various cancer cell types, including HNSCC and colorectal cancer cells. auctoresonline.orgworldscientific.commedsci.orgnih.govnih.gov.my Furthermore, activation of caspase-9 has also been observed following 6-shogaol treatment. nih.gov.my

Here is a summary of caspase activation by 6-Shogaol in different cell lines:

| Cell Line | Cancer Type | Caspases Activated | Related Mechanisms | Source |

| Human Hepatoma Cells | Hepatocellular Carcinoma | Caspase-3 | Proteolytic enzyme activation, ER stress, eIF2α | auctoresonline.orgplos.orgnih.gov |

| HNSCC (SCC4, SCC25) | Head and Neck Squamous Cell Carcinoma | Cleaved Caspase-3 | ERK1/2, p38 signaling | medsci.orgnih.gov |

| Human Leukemia Cells | Leukemia | Caspase-3, Caspase-7 | eIF2α dephosphorylation and cleavage | nih.gov |

| HCT-116 | Colorectal Carcinoma | Not specified in snippet | Mitochondrial pathway, Bcl-2 family | auctoresonline.orgworldscientific.com |

| HT29 | Colorectal Adenocarcinoma | Caspase-3/7, Caspase-9 | Autophagy (preceding apoptosis) | nih.gov.mynih.gov |

| NCI-H1650 | Non-Small-Cell Lung Cancer | Caspase-3, Caspase-7 | Akt, STAT3 signaling | oup.com |

| A549 | Non-Small-Cell Lung Cancer | Cleaved Caspase-3, Caspase-9 | Mitochondrial apoptotic pathway, GSH modulation | acs.org |

Oxidative Stress-Mediated Apoptosis

Research indicates that 6-shogaol can induce apoptosis, a programmed cell death pathway, in various cell types, often mediated by the induction of oxidative stress. Studies have shown that 6-shogaol treatment can lead to an increase in reactive oxygen species (ROS) production, which in turn triggers apoptotic cascades. For instance, in human hepatoma cells, 6-shogaol effectively induced apoptotic cell death via an oxidative stress-mediated caspase-dependent mechanism. The sequence of events involved an initial overproduction of ROS followed by a significant depletion of intracellular glutathione (B108866) (GSH) content acs.org. This ROS/GSH depletion-evoked oxidative stress subsequently altered mitochondrial transmembrane potential, ultimately leading to the activation of caspase-3/7 activities acs.org.

In Hep-2 cells, a laryngeal cancer cell line, 6-shogaol was found to induce oxidative stress-mediated mitochondrial-dependent apoptosis. This was evidenced by a loss of cell viability, enhanced ROS levels, and lipid peroxidation, resulting in altered mitochondrial membrane potential and increased DNA damage. Furthermore, 6-shogaol's prooxidant role inhibited Bcl-2 expression while simultaneously upregulating the expression of pro-apoptotic factors such as Bax, Cytochrome c, Caspase-9, and Caspase-3 nih.gov.

In HeLa cells, 6-shogaol has been shown to promote oxidative-stress-mediated apoptosis by inhibiting thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. mdpi.comnih.gov. This inhibition leads to the accumulation of ROS and the disruption of the intracellular redox balance, ultimately causing cell death via apoptosis mdpi.com.

Conversely, in some contexts, 6-shogaol can protect against oxidative stress-induced apoptosis. For example, in tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells, 6-shogaol demonstrated protective effects by inhibiting ROS generation and preventing the depletion of reduced glutathione, thereby attenuating apoptosis karger.com. Similarly, 6-shogaol inhibited oxidative stress-induced rat vascular smooth muscle cell apoptosis by regulating the OXR1-p53 axis researchgate.net.

Table 1 summarizes research findings on 6-shogaol and oxidative stress-mediated apoptosis in different cell lines.

| Cell Line | Inducing Agent (if any) | Key Findings Related to Oxidative Stress and Apoptosis | Citation |

| Human Hepatoma (Mahlavu) | None | Induces apoptosis via oxidative stress-mediated caspase-dependent mechanism; involves ROS overproduction and GSH depletion, leading to mitochondrial potential changes and caspase activation. | acs.org |

| Hep-2 (Laryngeal Cancer) | None | Induces mitochondrial-dependent apoptosis through oxidative stress; increases ROS, lipid peroxidation, alters mitochondrial potential, increases DNA damage, modulates Bcl-2, Bax, Cytochrome c, Caspase-9, -3 expression. | nih.gov |

| HeLa | None | Promotes oxidative-stress-mediated apoptosis by inhibiting TrxR, leading to ROS accumulation and redox imbalance. | mdpi.comnih.gov |

| HepG2 | tBHP | Protects against tBHP-induced apoptosis by inhibiting ROS generation and GSH depletion. | karger.com |

| Rat Vascular Smooth Muscle | Oxidative Stress | Attenuates oxidative stress-induced apoptosis by regulating the OXR1-p53 axis. | researchgate.net |

| Acute Lymphoblastic Leukaemia (Nalm-6) | None | Induces apoptosis and generates ROS, potentially through inducing p53 activity. | nih.gov |

Paraptosis Induction

Beyond apoptosis, 6-shogaol has also been shown to induce paraptosis, a non-apoptotic form of programmed cell death characterized by cytoplasmic vacuolation originating from the endoplasmic reticulum (ER) and mitochondria, independent of caspase activation nih.govresearchgate.net. Studies have indicated that 6-shogaol can activate caspase-independent paraptosis mdpi.com. The induction of paraptosis by 6-shogaol has been observed in breast cancer cells nih.govresearchgate.net.

Mechanistically, 6-shogaol has been shown to lead to the accumulation of ubiquitinated proteins and ER stress during paraptosis, potentially by decreasing the chymotrypsin (B1334515) activity of the β5 subunit of the 26S proteasome frontiersin.org. This accumulation of misfolded proteins can cause ER dilation, a characteristic morphological feature of paraptosis frontiersin.org.

Modulation of Oxidative Stress Responses

6-Shogaol plays a significant role in modulating cellular oxidative stress responses, acting as both a pro-oxidant in certain cancer cell contexts to induce death and as an antioxidant in normal or stressed cells to provide protection.

Generation of Reactive Oxygen Species (ROS)

A key mechanism by which 6-shogaol exerts its effects, particularly in inducing cell death in cancer cells, is through the generation of reactive oxygen species (ROS) acs.orgmdpi.comnih.govresearchgate.net. Increased ROS production can lead to oxidative damage to cellular components and trigger cell death pathways like apoptosis and autosis acs.orgresearchgate.netplos.org.

In human hepatoma cells, 6-shogaol-induced apoptosis was preceded by an initial overproduction of ROS acs.org. Similarly, in HeLa cells, TrxR inhibition by 6-shogaol led to an outburst of ROS production, contributing to oxidative-stress-mediated apoptosis mdpi.comnih.gov. In human colorectal carcinoma cells, 6-shogaol has also been shown to increase ROS production nih.govresearchgate.net. Studies in acute lymphoblastic leukaemia cells demonstrated that 6-shogaol-mediated apoptosis was associated with the generation of ROS nih.gov.

However, 6-shogaol can also reduce ROS generation in other cellular contexts. For instance, in tBHP-stimulated HepG2 cells, 6-shogaol inhibited the generation of reactive oxygen species karger.com. In SH-SY5Y cells exposed to H2O2, 6-shogaol reduced ROS levels mdpi.com. 6-shogaol also reduced the production of intracellular ROS in H2O2-induced L6 muscle cells researchgate.net.

Inhibition of Thioredoxin Reductase (TrxR)

Inhibition of thioredoxin reductase (TrxR) is identified as a crucial mechanism for the anticancer activity of 6-shogaol, particularly in inducing oxidative stress-mediated apoptosis mdpi.comnih.gov. TrxR is a key enzyme in the thioredoxin system, which is vital for maintaining intracellular redox balance and protecting cells from oxidative stress mdpi.comnih.gov.

Studies have demonstrated that 6-shogaol is a novel TrxR inhibitor mdpi.comnih.gov. It specifically inhibits purified TrxR1 activity by targeting selenocysteine (B57510) residues mdpi.comnih.gov. This inhibition disrupts the physiological function of TrxR, leading to the accumulation of ROS and the breakdown of the intracellular redox balance mdpi.com. This mechanism contributes significantly to 6-shogaol's ability to induce oxidative stress and subsequent apoptosis in cancer cells like HeLa cells mdpi.comnih.gov. Compared to other ginger constituents like 6-gingerol (B72531) and 6-dehydrogingerduone, 6-shogaol showed more potent cytotoxicity towards HeLa cells, which was linked to its ability to inhibit TrxR mdpi.com.

Table 2 illustrates the inhibitory effects of 6-shogaol on TrxR activity.

| Compound | Target | Effect on Activity | Specificity | Citation |

| 6-Shogaol | TrxR1 | Inhibition | Specifically targets selenocysteine residues | mdpi.comnih.gov |

| 6-Gingerol | TrxR | Less potent inhibition | Compared to 6-shogaol | mdpi.com |

| 6-Dehydrogingerduone | TrxR | Less potent inhibition | Compared to 6-shogaol | mdpi.com |

Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GSH-Px)

In addition to its pro-oxidant effects in certain contexts, 6-shogaol can also enhance the endogenous antioxidant defense systems by upregulating the activity and expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) mdpi.comresearchgate.netresearchgate.netjpp.krakow.pljpp.krakow.plmdpi.com. This is often observed in models of oxidative stress where 6-shogaol exhibits a protective role.

Studies have shown that 6-shogaol can scavenge free radicals and upregulate these antioxidant enzymes, protecting cells from oxidative stress researchgate.netresearchgate.net. For example, in isoproterenol-induced cardiac injury in rats, 6-shogaol pretreatment significantly increased SOD and CAT activities jpp.krakow.pljpp.krakow.pl. It also increased the activity of GPx jpp.krakow.pljpp.krakow.pl. In SH-SY5Y cells exposed to H2O2, 6-shogaol increased CAT and GSH-Px levels mdpi.com. A 6-shogaol-rich ginger extract was also shown to upregulate both the activity and protein expression of hepatic antioxidant enzymes, including SOD, GPx, and CAT, in mice mdpi.com. This upregulation of antioxidant enzymes by 6-shogaol contributes to its ability to attenuate oxidative damage mdpi.comjpp.krakow.pljpp.krakow.plmdpi.com.

This effect is often mediated through the activation of the Nrf2-antioxidant response element signaling pathway, which is a key regulator of antioxidant enzyme expression jpp.krakow.pljpp.krakow.plmdpi.comfrontiersin.orginformaticsjournals.co.inmdpi.com. 6-shogaol has been shown to activate Nrf2 and upregulate downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (Nqo1), SOD, CAT, and GSH-Px jpp.krakow.pljpp.krakow.plmdpi.commdpi.com.

Table 3 shows the effects of 6-shogaol on antioxidant enzyme levels/activity in different models.

| Model | Treatment with 6-Shogaol | Effect on SOD | Effect on CAT | Effect on GSH-Px | Effect on GSH | Citation |

| Isoproterenol-induced cardiac injury (Rats) | Pretreatment | Increased | Increased | Increased | Increased | jpp.krakow.pljpp.krakow.pl |

| H2O2-induced neurotoxicity (SH-SY5Y cells) | Treatment | No significant difference (at 15.625 µg/mL) | Increased | Increased | Not specified | mdpi.com |

| H2O2-induced oxidative stress (HEMn-MPs) | Pretreatment | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| H2O2-induced oxidative damage (L6 cells) | Pretreatment | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| DEN-treated mice (Liver tissue) | Administration of extract | Upregulated | Upregulated | Upregulated | Enhanced | mdpi.com |

| tBHP-stimulated HepG2 cells | Pretreatment | Not specified | Not specified | Not specified | Prevents depletion | karger.com |

Anti-Inflammatory Mechanisms

6-Shogaol possesses significant anti-inflammatory properties, which are mediated through various molecular mechanisms jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.orgauctoresonline.org. It has been shown to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.

One of the primary mechanisms involves the inhibition of inflammatory mediator systems such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govmdpi.com. Studies in LPS-induced RAW 264.7 cells demonstrated that 6-shogaol down-regulated the mRNA and protein levels of iNOS and COX-2, leading to reduced nitrite (B80452) and PGE2 levels mdpi.com. Similar effects were observed in LPS-activated primary cortical neuron-glia cells and murine microglia cell line BV-2, where 6-shogaol reduced iNOS, NO, and COX-2 levels, as well as PGE2, IL-1β, and TNF production mdpi.com.

6-Shogaol also affects key signaling pathways involved in inflammation, notably the NF-κB and MAPK pathways jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.org. It has been shown to impair the nuclear factor κB (NFκB) pathway jpp.krakow.pljpp.krakow.plfrontiersin.org. 6-shogaol can inhibit the LPS-induced phosphorylation and activation of NF-κB by interfering with the PI3K/Akt and MAPK signaling pathways frontiersin.org. It can also suppress the phosphorylation and nuclear translocation of NF-κB frontiersin.orgauctoresonline.org. Furthermore, 6-shogaol treatment of primary microglia cells resulted in a decrease of LPS-induced MAPK activity, indicated by reduced levels of p38, JNK, and ERK phosphorylation mdpi.com.

Another important mechanism is the activation of PPAR-γ, which is known to inhibit NF-κB activation researchgate.netfrontiersin.orgauctoresonline.org. Studies suggest that 6-shogaol blocks LPS-induced inflammatory mediator production through activating PPARγ frontiersin.orgauctoresonline.org.

6-Shogaol also increases the levels of cytoprotective heme oxygenase-1 (HO-1), often through the activation of the Nrf2/HO-1 signaling cascade jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govresearchgate.netfrontiersin.org. This pathway plays a role in the anti-inflammatory actions of 6-shogaol jpp.krakow.pljpp.krakow.plfrontiersin.orgresearchgate.netfrontiersin.org.

In vivo studies have corroborated these findings, showing that 6-shogaol can inhibit leukocyte infiltration into inflamed tissue and reduce edema swelling nih.govresearchgate.net. It has also been shown to reduce inflammatory markers in models of cardiac injury and colitis jpp.krakow.pljpp.krakow.pl.

Table 4 summarizes some of the anti-inflammatory effects and mechanisms of 6-shogaol.

| Inflammatory Mediator/Pathway | Effect of 6-Shogaol | Cellular/Animal Model | Citation |

| COX-2 | Down-regulation of mRNA and protein levels, inhibited activity | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | nih.govmdpi.com |

| iNOS | Down-regulation of mRNA and protein levels, inhibited activity | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | nih.govmdpi.com |

| Nitrite | Reduced levels | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | mdpi.com |

| PGE2 | Reduced levels | LPS-induced RAW 264.7 cells, Primary neuron-glia, BV-2 cells | mdpi.com |

| IL-1β | Reduced production | Primary neuron-glia, BV-2 cells, Colitis mouse model | frontiersin.orgmdpi.com |

| TNF-α | Reduced production | Primary neuron-glia, BV-2 cells, Cardiac injury rats, Colitis mouse model | jpp.krakow.pljpp.krakow.plfrontiersin.orgmdpi.com |

| NF-κB | Impaired pathway, inhibited activation, suppressed phosphorylation/translocation | Various cell types, Cardiac injury rats | jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govmdpi.comresearchgate.netfrontiersin.orgauctoresonline.org |

| MAPK (p38, JNK, ERK) | Reduced phosphorylation/activity | Primary microglia cells, Human epidermal keratinocytes | frontiersin.orgmdpi.com |

| PPAR-γ | Activation | Various cell types | researchgate.netfrontiersin.orgauctoresonline.org |

| HO-1 | Increased levels/expression | Various cell types, Cardiac injury rats, Colitis mouse model | jpp.krakow.pljpp.krakow.plfrontiersin.orgnih.govresearchgate.netfrontiersin.org |

| Leukocyte infiltration | Inhibited | Inflamed tissue (in vivo) | nih.govresearchgate.netfrontiersin.org |

| Edema swelling | Reduced | Inflamed tissue (in vivo) | nih.govresearchgate.netfrontiersin.org |

Suppression of Inflammatory Mediators (e.g., COX-2, iNOS, PGE2, NO, IL-1β, TNF-α)

Research indicates that 6-shogaol effectively suppresses the production and expression of key inflammatory mediators. Studies in LPS-stimulated primary microglia cells have shown that 6-shogaol significantly decreases nitric oxide (NO) levels by reducing inducible nitric oxide synthase (iNOS) activity. It also suppresses prostaglandin (B15479496) E2 (PGE2) production by downregulating cyclooxygenase-2 (COX-2) expression. Furthermore, 6-shogaol reduces the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB activation. frontiersin.orgkinkiagri.or.jp Similar inhibitory effects on LPS-induced IL-1β, IL-6, TNF-α, and PGE2 production have been observed in BV2 cells, where 6-shogaol was suggested to act by activating PPARγ, a known inhibitor of NF-κB activation. frontiersin.orgnih.gov In the context of endometriosis, 6-shogaol treatment in rats significantly reduced the levels of IL-1β, IL-6, PGE2, and NO, demonstrating its anti-inflammatory efficacy through the modulation of COX-2/NF-κB-mediated inflammatory cascades. koreamed.orgkjpp.net Additionally, 6-shogaol has been shown to inhibit the expression of IL-6 and TNF-α by suppressing the Akt/IKK/NF-κB pathway in mouse microglial cells. mdpi.com

Inhibition of Leukocyte Infiltration and Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1, E-selectin)

6-Shogaol has demonstrated inhibitory effects on inflammation-related cell functions in primary human endothelial cells, including the inhibition of leukocyte attachment. researchgate.net In LPS-activated human umbilical vein endothelial cells (HUVECs), 6-shogaol significantly reduced the adhesion of leukocytes and the transmigration of THP-1 cells through the endothelial cell monolayer. researchgate.netnih.gov This effect is associated with the inhibition of the expression of pro-inflammatory adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. researchgate.netnih.govresearchgate.net Analysis of mRNA levels revealed that increasing concentrations of 6-shogaol led to a concentration-dependent reduction in the gene expression of ICAM-1, VCAM-1, and E-selectin in HUVECs activated with TNF or IL-1β. nih.gov In human gingival fibroblasts, 6-shogaol also significantly inhibited AGEs-induced ICAM-1 expression. mdpi.com

Attenuation of Glial Cell Activation (Microglial and Astrogliosis)

6-Shogaol has been shown to suppress the activation of glial cells, including astrogliosis and microglial activation, in various in vitro and in vivo models. biomolther.org In LPS-stimulated primary microglia cells, 6-shogaol significantly inhibited the release of NO and the expression of iNOS, as well as the production of PGE2, IL-1β, and TNF-α, and the downregulation of COX-2. kinkiagri.or.jp It also suppressed microglial activation induced by LPS in primary cortical neuron-glia cultures and in an in vivo neuroinflammatory model. kinkiagri.or.jp Administration of 6-shogaol in a mouse model of multiple sclerosis markedly reduced astrogliosis and microglial activation, key features of immune responses in the central nervous system. biomolther.orgresearchgate.net This attenuation of glial activation is suggested to contribute to the neuroprotective effects of 6-shogaol. biomolther.orgresearchgate.net

Histone Acetyltransferase (HAT) Inhibition (e.g., p300-HAT)

Research indicates that 6-shogaol can inhibit the activity of histone acetyltransferases, specifically p300-HAT. sciprofiles.commdpi.comresearchgate.netresearchmap.jpnih.gov Studies have shown that 6-shogaol suppressed phenylephrine (B352888) (PE)-induced increases in cardiomyocyte hypertrophy and transforming growth factor-beta (TGF-β)-induced increases in L-proline incorporation in cardiac fibroblasts. sciprofiles.commdpi.com It also blocked PE- and TGF-β-induced increases in histone H3K9 acetylation in these cells. sciprofiles.commdpi.com An in vitro p300-HAT assay confirmed that 6-shogaol suppressed histone acetylation. sciprofiles.commdpi.comresearchgate.netnih.gov This inhibition of p300-HAT activity is suggested as a potential mechanism by which 6-shogaol may ameliorate conditions like heart failure. sciprofiles.commdpi.comnih.gov

Regulation of Glucose Uptake and Metabolic Pathways

The effect of 6-shogaol on glucose uptake appears to be context-dependent, showing differential responses in cancerous and non-cancerous cells. In human fibrosarcoma cells (HT1080), 6-shogaol decreased glucose uptake with increasing concentrations. mdpi.cominformaticsjournals.co.in In contrast, non-tumoral cells, such as adipocytes (3T3-L1) and myotubes (C2C12), showed an increase in glucose uptake in response to 6-shogaol at certain concentrations. mdpi.commdpi.com This effect in adipocytes and myotubes was attributed to an increase in AMPK phosphorylation. mdpi.com In differentiated Caco-2 cells, 6-shogaol intervention reduced glucose uptake and downregulated the expression of glucose transporters GLUT2 and SGLT1. nih.gov This study also suggested that 6-shogaol effectively inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Preclinical Research on Therapeutic Applications of 6 Shogaol

Anticancer Research